molecular formula C18H14ClNO2 B1393861 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-75-4

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393861
CAS RN: 1160264-75-4
M. Wt: 311.8 g/mol
InChI Key: HYHIOYVFORYNLR-UHFFFAOYSA-N
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Description

“2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structural configuration could not be retrieved from the searched resources.

Scientific Research Applications

Structural and Optical Properties

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride and its derivatives exhibit unique structural and optical properties. For instance, a study by Shahani et al. (2010) analyzes the crystal structure of a related compound, highlighting the orientation of the quinoline ring system and its ethoxyphenyl ring, which are crucial for its physical properties (Shahani et al., 2010). Additionally, Zeyada et al. (2016) investigate the structural and optical properties of quinoline derivatives in thin films, which are significant for applications in photovoltaics and electronics (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Singh et al. (2016) demonstrate the effectiveness of quinoline derivatives in protecting mild steel in acidic media, which can be pivotal for industrial applications (Singh et al., 2016). Erdoğan et al. (2017) further elucidate this by using computational methods to analyze the corrosion inhibition mechanisms of quinoline derivatives on iron surfaces (Erdoğan et al., 2017).

Photovoltaic Applications

The photovoltaic properties of quinoline derivatives, closely related to this compound, are explored by Zeyada et al. (2016). They study these properties in the context of organic–inorganic photodiode fabrication, which is relevant for developing new types of solar cells and other photovoltaic devices (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of “2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride” is not specified in the searched resources. It is used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

Specific safety and hazard information for “2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride” was not found in the searched resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIOYVFORYNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240788
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160264-75-4
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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